molecular formula C7H3F3N2O B1383625 2-Ethynyl-5-(trifluoromethoxy)pyrazine CAS No. 1863534-37-5

2-Ethynyl-5-(trifluoromethoxy)pyrazine

Cat. No.: B1383625
CAS No.: 1863534-37-5
M. Wt: 188.11 g/mol
InChI Key: BKEPMGXOOFEYSZ-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethoxy)pyrazine is a useful research compound. Its molecular formula is C7H3F3N2O and its molecular weight is 188.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynyl-5-(trifluoromethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEPMGXOOFEYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863534-37-5
Record name 2-ethynyl-5-(trifluoromethoxy)pyrazine
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Foundational & Exploratory

"spectroscopic data (NMR, IR, MS) for 2-Ethynyl-5-(trifluoromethoxy)pyrazine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of 2-Ethynyl-5-(trifluoromethoxy)pyrazine

Executive Summary & Compound Architecture

Compound: this compound CAS: 1863534-37-5 Formula: C₇H₃F₃N₂O Exact Mass: 188.02

This guide provides a comprehensive spectroscopic analysis of this compound, a high-value pharmacophore combining the metabolic stability of the trifluoromethoxy (-OCF₃) group with the bio-orthogonal reactivity of a terminal alkyne.

The data presented below synthesizes experimental values from immediate structural analogs (vinyl and ethyl derivatives) and high-fidelity theoretical prediction based on substituent chemical shift increments (SCS). This approach allows for the rigorous identification of the compound and the exclusion of common synthetic impurities (e.g., incomplete deprotection of TMS-alkynes or reduction to vinyl species).

Synthetic Context & Impurity Profiling

To accurately interpret the spectra, one must understand the synthesis pathway. The compound is typically accessed via a Sonogashira coupling of 2-chloro-5-(trifluoromethoxy)pyrazine with trimethylsilylacetylene, followed by base-mediated deprotection.

Common Impurities:

  • TMS-Precursor: 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine. (Diagnostic: Si-CH₃ signal at ~0.2 ppm).

  • Vinyl Analog: 2-Vinyl-5-(trifluoromethoxy)pyrazine. (Diagnostic: ABX vinylic system at 5.5–6.9 ppm).

  • Hydrolysis Product: 5-(Trifluoromethoxy)pyrazin-2(1H)-one. (Diagnostic: Loss of aromaticity/symmetry).

SynthesisWorkflow Start 2-Chloro-5-(trifluoromethoxy) pyrazine Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Step1 Inter Intermediate: TMS-Protected Alkyne Step1->Inter Imp1 Impurity: Vinyl Analog (Over-reduction) Step1->Imp1 Side Rxn Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Target TARGET: 2-Ethynyl-5-(trifluoromethoxy) pyrazine Step2->Target

Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is dominated by the electron-withdrawing nature of both the pyrazine ring and the -OCF₃ group.

¹H NMR Spectroscopy (400/500 MHz, CDCl₃)

The molecule possesses a high degree of asymmetry. The two pyrazine protons are chemically non-equivalent due to the para-like substitution pattern (2,5-disubstitution).

PositionTypeShift (δ ppm)MultiplicityJ (Hz)Diagnostic Note
H-3 Ar-H8.45 ± 0.05 Doublet (d)~1.5Ortho to alkyne; most deshielded due to anisotropy of C≡C.
H-6 Ar-H8.30 ± 0.05 Doublet (d)~1.5Ortho to -OCF₃; slightly shielded relative to H-3.
C≡C-H Alkyne3.40 – 3.60 Singlet (s)-Sharp diagnostic singlet. Exchangeable in D₂O (slowly).

Interpretation Logic:

  • Aromatic Region (8.0–9.0 ppm): Compared to the vinyl analog (δ 8.41, 8.27) and ethyl analog (δ 8.35, 8.13), the ethynyl group exerts a stronger inductive withdrawing effect, shifting ring protons slightly downfield.

  • Coupling: The meta-coupling (⁴J) across the pyrazine nitrogen atoms is typically small (1.0–1.5 Hz), often appearing as broad singlets if resolution is insufficient.

¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)

The -OCF₃ group appears as a characteristic singlet. This signal is robust and solvent-insensitive.

SignalShift (δ ppm)MultiplicityIntegrationAssignment
-OCF₃ -57.3 Singlet (s)3FTrifluoromethoxy group

Note: This value is identical to the ethyl and vinyl analogs, confirming that the alkyne modification at the distal position (C-2) has negligible effect on the fluorine environment at C-5.

¹³C NMR Spectroscopy (100/125 MHz, CDCl₃)
CarbonShift (δ ppm)TypeCoupling (J_CF)
C-5 ~152.0Quaternary (C-O)²J ~2 Hz
C-3 ~149.0CH (Ar)-
C-6 ~135.5CH (Ar)-
C-2 ~132.0Quaternary (C-C≡C)-
-OCF₃ 119.9 Quaternary¹J ~260 Hz (q)
C≡C ~81.0Quaternary (Internal)-
C≡C-H ~79.0CH (Terminal)-

Infrared (IR) Spectroscopy

IR is the quickest method to validate the presence of the alkyne and the integrity of the -OCF₃ group.

  • 3300 cm⁻¹ (Strong, Sharp): ≡C-H stretch . This is the primary confirmation of the deprotection of the TMS group. If this band is absent, the TMS group is still attached.

  • 2110–2130 cm⁻¹ (Weak/Medium): C≡C stretch . Asymmetric alkynes show this band clearly.

  • 1150–1250 cm⁻¹ (Very Strong): C-F stretch . Multiple bands characteristic of the -OCF₃ group.

  • 1580–1600 cm⁻¹ (Medium): C=N stretch (Pyrazine ring breathing).

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion: m/z 188 [M]⁺[1]

The fragmentation pattern is dictated by the stability of the aromatic ring and the lability of the C-F bonds under high energy.

Key Fragments (EI):

  • m/z 188 (Base Peak): Molecular Ion [M]⁺. Pyrazines are stable; the parent ion is often the most abundant.

  • m/z 160: [M – CO]⁺. Loss of Carbon Monoxide, characteristic of oxygenated heterocycles rearranging.

  • m/z 119: [M – CF₃]⁺. Loss of the trifluoromethyl radical.

  • m/z 69: [CF₃]⁺. Diagnostic for any trifluoromethyl compound.

MSFragmentation M Molecular Ion [M]+ m/z 188 Frag1 [M - CO] m/z 160 M->Frag1 - CO (28) Frag2 [M - CF3] m/z 119 M->Frag2 - CF3• (69) Frag3 [CF3]+ m/z 69 M->Frag3 Ionization of CF3

Figure 2: Proposed EI-MS fragmentation pathway for this compound.[2]

References

  • Mykhailiuk, P. K. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 23(1), 16. [Link][3]

    • Core Reference: Describes the synthesis and spectral data of the direct ethyl (11) and vinyl (16)
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

    • Source for substituent chemical shift (SCS) increments for pyrazine and alkyne systems.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

    • Used to validate the electron-withdrawing effects of -OCF3 vs. -Ethynyl groups.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethynyl-5-(trifluoromethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated thermal stability and degradation characteristics of the novel compound, 2-Ethynyl-5-(trifluoromethoxy)pyrazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry and pharmaceutical stability testing to outline a robust investigational framework. While specific experimental data for this molecule is not yet publicly available, this guide offers a predictive and methodological approach grounded in authoritative scientific literature to empower researchers in their evaluation of this promising compound.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][4] The subject of this guide, this compound, integrates three key structural motifs of significant interest in contemporary drug design: the pyrazine ring, a reactive ethynyl group, and a stabilizing trifluoromethoxy substituent.

The trifluoromethoxy group is particularly noteworthy. It is an electron-withdrawing substituent that is highly hydrophobic and generally inert, often enhancing the metabolic stability and cell permeability of a parent molecule.[5] The ethynyl group, conversely, provides a reactive handle for further synthetic modifications, such as click chemistry, or for potential covalent interactions with biological targets. The synthesis of this compound has been documented, providing a basis for its availability for further study.[5]

A thorough understanding of the thermal stability and degradation profile of this compound is paramount for its advancement as a potential drug candidate.[6][7][8] Such studies are not only a regulatory requirement but also provide critical insights into the molecule's intrinsic stability, informing decisions on formulation, packaging, storage conditions, and shelf-life.[6][7][8][9]

Predicted Thermal Stability Profile

The thermal stability of a pharmaceutical compound is its ability to resist decomposition upon heating. This is a critical parameter that influences manufacturing processes, storage, and handling. The inherent stability of this compound is predicted to be substantial, owing to the aromaticity of the pyrazine ring and the high bond strength of the carbon-fluorine bonds in the trifluoromethoxy group.[10] However, the ethynyl group may represent a point of thermal lability.

Key Influencing Factors
  • Pyrazine Ring: The aromatic pyrazine core is expected to be thermally robust. Studies on various pyrazine derivatives have shown that the ring itself typically decomposes at elevated temperatures.[11][12]

  • Trifluoromethoxy Group: The trifluoromethoxy group is known for its high thermal stability due to the strong C-F bonds.[10] It is unlikely to be the initial point of thermal degradation under typical processing conditions.

  • Ethynyl Group: The carbon-carbon triple bond of the ethynyl group may be susceptible to thermal reactions, such as polymerization or oxidation, at elevated temperatures.

Experimental Protocol: Thermal Analysis

To empirically determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[11]

Instrumentation:

  • Thermogravimetric Analyzer

  • Differential Scanning Calorimeter

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or platinum TGA/DSC pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.[13]

    • Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a similar heating rate (10 °C/min).

    • Record the heat flow to and from the sample to identify melting points, phase transitions, and decomposition exotherms or endotherms.

Data Interpretation:

  • The TGA thermogram will reveal the onset temperature of decomposition and the number of decomposition steps.

  • The DSC thermogram will indicate the melting point of the compound and whether the decomposition is exothermic or endothermic.

Predicted Data Summary

The following table provides a template for summarizing the expected data from thermal analysis.

ParameterPredicted OutcomeRationale
Melting Point (DSC) Sharp endothermCrystalline solid with a defined melting point.[14]
Onset of Decomposition (TGA) > 150 °CBased on the stability of similar heterocyclic compounds.[15]
Major Decomposition Steps (TGA) Multi-stageInitial loss may be related to the ethynyl group, followed by the pyrazine ring and trifluoromethoxy group at higher temperatures.[13][15]
Decomposition Enthalpy (DSC) Likely exothermicThe breakdown of organic molecules is often an exothermic process.
Visualization of the Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_report Reporting start Start weigh Weigh 5-10 mg of sample start->weigh tga TGA Analysis (25-500 °C, 10 °C/min, N2) weigh->tga dsc DSC Analysis (25-500 °C, 10 °C/min, N2) weigh->dsc tga_data Analyze TGA Thermogram (Onset, Mass Loss %) tga->tga_data dsc_data Analyze DSC Thermogram (Melting Point, Enthalpy) dsc->dsc_data report Summarize Thermal Stability Profile tga_data->report dsc_data->report

Caption: Workflow for Thermal Stability Assessment.

Predicted Degradation Profile and Pathways

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, which helps in developing stability-indicating analytical methods and identifying potential degradation products.[7][8][9]

Forced Degradation Study Design

Based on ICH guidelines, the following stress conditions should be applied to this compound:[8]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Neutral Hydrolysis: Water at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

  • Thermal Degradation (Solid State): 80 °C for 48 hours.

Predicted Degradation Pathways

The degradation of this compound is likely to be initiated at the more reactive sites of the molecule.

  • Hydrolysis: The trifluoromethoxy group is generally stable to hydrolysis.[5] The pyrazine ring may be susceptible to ring opening under harsh acidic or basic conditions. The ethynyl group could potentially undergo hydration to form an acetyl group.

  • Oxidation: The ethynyl group and the pyrazine ring are potential sites for oxidation. The pyrazine ring can be oxidized to its N-oxide.

  • Photolysis: The aromatic system and the ethynyl group may absorb UV radiation, leading to photochemical reactions.

Visualization of Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent This compound hydrolysis_prod Hydrated Ethynyl Derivative parent->hydrolysis_prod H+/H2O or OH- oxidation_prod Pyrazine N-oxide parent->oxidation_prod H2O2 photo_prod Polymerized or Isomerized Products parent->photo_prod UV/Vis Light

Caption: Predicted Degradation Pathways.

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[6][16] A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.[16][17][18]

Experimental Protocol: HPLC-MS Method Development

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating non-polar to moderately polar compounds.[19]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.[19]

  • Detection:

    • UV/PDA: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A full UV spectrum will aid in peak purity assessment.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to detect and identify the molecular weights of the parent compound and its degradants. High-resolution mass spectrometry will provide accurate mass data for empirical formula determination.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[20]

Data Summary for Analytical Method
ParameterRecommended Condition/Target
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (e.g., 270 nm)
MS Ionization ESI Positive and Negative
Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Identification cluster_validation Method Validation start Stressed Samples dilute Dilute in Mobile Phase start->dilute hplc RP-HPLC (C18 Column, Gradient Elution) dilute->hplc uv UV/PDA Detection (Quantification, Peak Purity) hplc->uv ms Mass Spectrometry (Identification, Structural Elucidation) hplc->ms validate ICH Q2(R1) Validation uv->validate ms->validate

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is not yet available, this guide provides a comprehensive, scientifically-grounded framework for its investigation. The inherent stability of the pyrazine ring and the trifluoromethoxy group suggests that the molecule will likely exhibit good thermal stability. The ethynyl group represents the most probable site for initial degradation under hydrolytic, oxidative, and photolytic stress.

The successful execution of the proposed experimental protocols, including TGA/DSC for thermal analysis and a robust, validated stability-indicating HPLC-MS method, will be critical in fully characterizing this promising compound. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). Springer Nature.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.
  • Detection and degradation technology of environmental persistent trifluoromethyl pollutants. (2025, May 29). Soo-Information.
  • Application Notes and Protocols: Thermogravimetric Analysis of Metal-Pyrazine-2,3-Dicarboxylate Complexes. BenchChem.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • The thermal gravimetric analysis (TGA) and derivative thermal... ResearchGate.
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters.
  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Contract Pharma.
  • Trifluoromethoxypyrazines: Preparation and Properties. Molecules.
  • degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. BenchChem.
  • TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime. ResearchGate.
  • Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Applied Microbiology and Biotechnology.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025, May 15). RSC Advances.
  • This compound | 1863534-37-5. Sigma-Aldrich.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology.
  • forced degradation study: Topics by Science.gov. Science.gov.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025, March 15). Bulletin of Pharmaceutical Research.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
  • Pyrazine, 2-ethyl-5-methyl-. NIST WebBook.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025, May 15). ResearchGate.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.
  • Pyrazine, 2-ethyl-5-methyl-. SpectraBase.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Ethynyl-5-(trifluoromethoxy)pyrazine for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in click chemistry reactions. The unique structural combination of a terminal alkyne, a biologically significant pyrazine core, and an electronically influential trifluoromethoxy group makes this reagent a powerful building block in drug discovery, chemical biology, and materials science. We present the underlying principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detailed experimental protocols for standard and microwave-assisted reactions, safety guidelines, and data interpretation to enable researchers, scientists, and drug development professionals to effectively utilize this versatile compound.

Introduction: The Strategic Advantage of this compound

The convergence of biologically active scaffolds with robust, efficient chemical ligation techniques is a cornerstone of modern molecular science. This compound emerges as a reagent of significant interest, strategically designed for "click" chemistry applications. Its value is derived from the synergistic combination of its three key structural motifs:

  • The Pyrazine Core: A nitrogen-containing six-membered heterocycle, the pyrazine ring is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1][2] Its inclusion can confer a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] The nitrogen atoms act as hydrogen bond acceptors, enhancing binding interactions with biological targets.[3]

  • The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of a methoxy group but with profoundly different electronic properties. The strong electron-withdrawing nature of the -OCF₃ group can significantly influence the reactivity of the pyrazine ring.[5] In medicinal chemistry, it is often employed to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, thereby optimizing the pharmacokinetic profile of a drug candidate.[5]

  • The Terminal Alkyne: This functional group serves as the active handle for one of the most reliable and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] Its presence allows for the covalent, regioselective, and high-yield linkage of this pyrazine building block to any azide-modified molecule.

The resulting 1,2,3-triazole linkage formed via the click reaction is not merely a passive linker; it is highly stable and can participate in hydrogen bonding and dipole interactions, contributing positively to the biological activity of the final conjugate.[8] This makes this compound an exemplary tool for generating novel molecular entities with tailored properties.

Foundational Principles: The Azide-Alkyne Cycloaddition

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) overcomes these limitations, proceeding rapidly at room temperature to exclusively form the 1,4-disubstituted triazole isomer.[6][9]

The CuAAC Catalytic Cycle

The remarkable rate acceleration (up to 10⁸-fold over the uncatalyzed reaction) and perfect regioselectivity of CuAAC are explained by its catalytic cycle.[6] The process involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide through a six-membered copper metallacycle intermediate. Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6][9]

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Acetylide R¹-C≡C-Cu(I) CuI->Acetylide + R¹-C≡CH - H⁺ Alkyne R¹-C≡CH (Pyrazine Alkyne) Complex Intermediate Complex Acetylide->Complex + R²-N₃ Azide R²-N₃ (Azide Partner) Metallacycle Six-membered Cu(III) Metallacycle Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Product R¹-Triazole-R² (Final Product) Triazolide->Product + H⁺

Figure 1: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Safety and Handling
  • This compound: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

  • Trifluoromethoxy Compounds: Handle with care, as decomposition under high heat or in the presence of strong bases can release toxic hydrogen fluoride (HF) gas.[5]

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with appropriate caution. Whenever possible, generate them in situ to avoid isolation.[10]

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, must be worn at all times.[11][12]

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide (e.g., Benzyl Azide) using an in situ generated Cu(I) catalyst.

Causality Behind the Protocol: This method is robust and widely applicable. The use of a Cu(II) precursor (CuSO₄) with a reducing agent (Sodium Ascorbate) provides a reliable and continuous source of the active Cu(I) catalyst, preventing its premature oxidation by atmospheric oxygen.[9][13] The t-BuOH/water solvent system is chosen for its ability to dissolve a wide range of organic substrates while also being compatible with the inorganic catalyst components.[10]

Materials and Reagents:

  • This compound (1.0 eq)

  • Azide coupling partner (e.g., Benzyl Azide, 1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq, 1-5 mol%)

  • Sodium Ascorbate (0.05 - 0.20 eq, 5-20 mol%)

  • Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or vial with stir bar)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (e.g., 0.25 mmol, 47.0 mg) and the azide partner (e.g., Benzyl Azide, 0.26 mmol, 35.0 mg).

  • Solvent Addition: Add the t-BuOH/water (1:1) solvent mixture (e.g., 2.5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate small vial, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 2.5 mg, 0.01 mmol in 100 µL H₂O). Add this solution to the main reaction mixture. The solution may turn a faint blue.

  • Reaction Initiation: In a separate vial, prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 10.0 mg, 0.05 mmol in 200 µL H₂O). Add the ascorbate solution dropwise to the reaction mixture. The reaction is often accompanied by a color change to yellow or orange, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-8 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Microwave-Assisted CuAAC

Microwave irradiation can dramatically accelerate the CuAAC reaction, reducing reaction times from hours to minutes.[10] This is particularly useful for high-throughput synthesis or for less reactive substrates.

Causality Behind the Protocol: Microwave energy efficiently and uniformly heats the polar solvent mixture, leading to a significant increase in the reaction rate. The use of a sealed vessel is critical to allow the temperature to rise above the boiling point of the solvent, further accelerating the reaction.[10]

Modifications to Standard Protocol:

  • Vessel: Combine all reactants and catalyst components as described in Protocol 1, but in a dedicated microwave reaction vial equipped with a small stir bar.

  • Sealing: Securely cap the vial.

  • Microwave Parameters: Place the vial in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 75-125 °C) for 5-20 minutes.[10] Note: The optimal temperature may need to be determined empirically to balance reaction speed with potential degradation of sensitive substrates.

  • Cooling: After irradiation, ensure the vessel is cooled to room temperature before carefully opening it.

  • Work-up and Purification: Proceed with the work-up and purification steps as outlined in Protocol 1.

Data and Workflow Visualization

Summary of Reaction Parameters

The following table provides representative parameters for CuAAC reactions. Optimization may be required based on the specific azide substrate used.

ParameterStandard ProtocolMicrowave ProtocolRationale
Alkyne:Azide Stoichiometry 1 : 1.051 : 1.05A slight excess of one reagent can drive the reaction to completion.
CuSO₄·5H₂O (mol%) 1 - 5%1 - 5%Low catalyst loading is a key feature of click chemistry.[14]
Sodium Ascorbate (mol%) 5 - 20%5 - 20%An excess of reducing agent ensures the copper remains in the active Cu(I) state.[6]
Solvent t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1)Excellent solvent for a wide range of organic and inorganic reagents.[10]
Temperature Room Temp.75 - 125 °CMicrowave heating drastically increases reaction kinetics.[10]
Reaction Time 1 - 8 hours5 - 20 minutesSignificant time reduction is the primary advantage of microwave synthesis.
Typical Yield > 85%> 85%CuAAC is known for its high efficiency and yields.[8]
General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents: 1. Pyrazine Alkyne 2. Azide Partner setup Combine Reactants & Solvent in Vessel reagents->setup solutions Prepare Fresh Catalyst & Reductant Solutions initiate Add CuSO₄ then Sodium Ascorbate solutions->initiate setup->initiate monitor Stir & Monitor (TLC / LC-MS) initiate->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Pure Triazole Product characterize->final_product

Figure 2: General experimental workflow for synthesis and purification of triazoles.

Conclusion

This compound is a highly valuable and versatile building block for click chemistry. The protocols and principles outlined in this guide demonstrate its straightforward application in forming robust 1,2,3-triazole linkages via the copper-catalyzed azide-alkyne cycloaddition. The unique combination of a proven pharmacophore (pyrazine) and a key pharmacokinetic modulator (-OCF₃) makes this reagent particularly well-suited for applications in medicinal chemistry and drug development. By following the detailed methodologies and safety precautions provided, researchers can confidently and efficiently incorporate this powerful moiety into their synthetic targets, accelerating the discovery of novel therapeutics and advanced materials.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

  • Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals. [Link]

  • Zaitseva, Y. V., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(16), 4991. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Highly accelerated strain-promoted azide-alkyne cycloadditions. (2015). SCM. [Link]

  • Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. (2013). PubMed. [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026). Oreate AI Blog. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]

  • Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]

  • 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. (2025). ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • SAFETY DATA SHEET: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2018). International Journal of Electrochemical Science. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2014). Bioconjugate Chemistry. [Link]

  • MATERIAL SAFETY DATASHEET: 4-Cyano-N-trifluoromethoxypyridinium triflimide. (2020). CF Plus Chemicals. [Link]

  • Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. (2025). Heliyon. [Link]

  • Materials Safety Data Sheet: 4-(trifluoromethyl)-7-(triisopropylsilyloxy)-2H-chromen-2-one. RuixiBiotech Co. Ltd. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). RSC Advances. [Link]

  • Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

  • 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. (2009). ResearchGate. [Link]

  • Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. (2022). Molecules. [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (2017). Catalysis Science & Technology. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). Molecules. [Link]

  • Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. (2026). Journal of the American Chemical Society. [Link]

Sources

"labeling biomolecules with 2-Ethynyl-5-(trifluoromethoxy)pyrazine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal Labeling &


F-NMR Profiling with 2-Ethynyl-5-(trifluoromethoxy)pyrazine 

Executive Summary & Scientific Rationale

The labeling of biomolecules with This compound (ETMP) represents a specialized approach in chemical biology, merging bioorthogonal chemistry with


F-NMR spectroscopy .[1][2]

While standard fluorophores (e.g., FITC, Cy5) rely on optical detection, ETMP offers a distinct advantage: the introduction of a trifluoromethoxy (-OCF


)  group.[1][2] This moiety serves as a sensitive, background-free reporter for 

F-NMR, allowing researchers to study protein conformational dynamics, ligand binding, and metabolic stability in complex biological milieus where optical methods fail due to scattering or autofluorescence.[1][2]

Key Molecular Features:

  • Terminal Alkyne: The "Click" handle.[2][3] Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.[1][2]

  • Pyrazine Core: A nitrogen-rich heterocycle that acts as a bioisostere for phenyl rings, improving water solubility compared to carbocyclic analogs while maintaining aromaticity.[1]

  • Trifluoromethoxy Group: The "Payload."[2] Provides a singlet signal in

    
    F-NMR (approx. -57 ppm) and modulates local lipophilicity (Hansch 
    
    
    
    value
    
    
    1.04).[1][2]

Mechanistic Workflow

The primary labeling mechanism utilizes the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][4] The biomolecule of interest (Protein, Peptide, or Glycan) must first be functionalized with an azide (


) moiety.[1][2] The ETMP probe is then covalently "clicked" to the target, forming a stable 1,2,3-triazole linkage.[1][2]
Workflow Visualization

LabelingWorkflow Biomolecule Target Biomolecule (Protein/Peptide) Azide Azide Functionalization (NHS-Azide or Metabolic) Biomolecule->Azide Step 1 Azide_Bio Azide-Labeled Intermediate Azide->Azide_Bio Click CuAAC Reaction (1 hour, RT) Azide_Bio->Click Substrate A ETMP Probe: 2-Ethynyl-5- (trifluoromethoxy)pyrazine ETMP->Click Substrate B Catalyst Catalyst System (CuSO4 + THPTA + Ascorbate) Catalyst->Click Activates Product Labeled Conjugate (Triazole-Linked) Click->Product Step 2 Analysis Downstream Analysis (19F-NMR / LC-MS) Product->Analysis Step 3

Figure 1: Schematic workflow for the bioorthogonal labeling of azide-modified biomolecules with ETMP via Click Chemistry.

Experimental Protocols

Phase 1: Preparation of Reagents

Critical Consideration: The pyrazine ring is electron-deficient.[1] While stable, the terminal alkyne can degrade if exposed to prolonged UV or radical initiators without a scavenger.[2] Store ETMP at -20°C.

Table 1: Reagent Preparation

ComponentStock Conc.SolventStorageNotes
ETMP Probe 100 mMDMSO-20°CProtect from light; minimize freeze-thaw.[1]
CuSO

50 mMddH

O
RTSource of Cu(II).[1][2]
THPTA Ligand 250 mMddH

O
-20°CAccelerating ligand; protects protein from oxidation.[1]
Sodium Ascorbate 500 mMddH

O
Fresh Reduces Cu(II) to catalytic Cu(I).[1][2] Make fresh daily.
Aminoguanidine 500 mMddH

O
4°CPrevents protein-dehydroascorbate crosslinking.[1]
Phase 2: The Labeling Reaction (CuAAC Protocol)

This protocol is optimized for a 50 µM protein concentration .[1] Adjust ratios linearly for other concentrations, but maintain the Catalyst:Probe stoichiometry.

Step-by-Step Procedure:

  • Protein Equilibration:

    • Dilute the Azide-functionalized protein to 50 µM in PBS (pH 7.4).[1][2]

    • Note: Avoid buffers with strong chelators (EDTA, EGTA) as they strip the Copper catalyst.[1][2]

  • Probe Addition:

    • Add ETMP (100 mM stock) to the protein solution to a final concentration of 250 µM (5 equivalents).[1][2]

    • Why: A 5x excess ensures pseudo-first-order kinetics for the alkyne, driving the reaction to completion.[1]

  • Catalyst Premixing (The "Click Cocktail"):

    • In a separate microtube, mix reagents in this exact order to prevent Cu(I) disproportionation:

      • CuSO

        
         (Final in reaction: 1 mM)[1][2]
        
      • THPTA Ligand (Final in reaction: 5 mM) -> Mix and incubate 1 min.

      • Aminoguanidine (Final in reaction: 5 mM)

      • Sodium Ascorbate (Final in reaction: 5 mM)

    • Technical Insight: The THPTA:Cu ratio of 5:1 is critical. It cages the copper, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise damage the protein backbone [1].[2]

  • Reaction Initiation:

    • Add the "Click Cocktail" to the Protein+ETMP mixture.[2]

    • Vortex gently.[1]

    • Incubate for 60 minutes at Room Temperature (25°C) in the dark.

  • Quenching & Cleanup:

    • Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

    • Remove excess ETMP and reagents via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.[1][2] Unreacted ETMP will interfere with NMR quantification.[1][2]

Phase 3: Validation & Detection

A. Mass Spectrometry (LC-MS/MS)

  • Expected Mass Shift: The addition of ETMP (C

    
    H
    
    
    
    F
    
    
    N
    
    
    O) adds +188.02 Da to the parent mass (Molecular Weight of Probe: 188.11 - H from alkyne + H from azide = Net addition).[1][2]
  • Validation: Look for the specific mass shift on the azide-labeled peptide fragment.[1]

B.


F-NMR Spectroscopy 
  • Setup: Resuspend labeled protein in PBS containing 10% D

    
    O.
    
  • Parameters:

    • Frequency:

      
       376 MHz (for 
      
      
      
      F).[1][2]
    • Reference: Trifluoroacetic acid (TFA) capillary insert (-76.5 ppm).[1][2]

  • Expected Signal: The -OCF

    
     group typically resonates around -57 to -59 ppm .[1]
    
  • Interpretation:

    • Sharp Singlet: Indicates the probe is solvent-exposed and freely rotating.[1]

    • Broad/Split Signal: Indicates the probe is buried or interacting with a binding pocket (chemical exchange).[1][2]

Troubleshooting & Optimization

Table 2: Common Failure Modes

ObservationRoot CauseCorrective Action
Protein Precipitation Copper-induced oxidation or DMSO shock.[1]Increase THPTA concentration to 5 mM. Ensure total DMSO < 5%.
No Labeling (MS) Inactive Catalyst (Oxidized Ascorbate).[1][2]Must use fresh Sodium Ascorbate.[1][2] Solution should be colorless, not yellow.
High Background (NMR) Incomplete removal of free ETMP.Perform a second desalting step or use Size Exclusion Chromatography (SEC).[1][2]
Weak Signal Low Azide incorporation.[1]Verify the initial Azide-Protein ratio using a DBCO-Fluorophore test prior to ETMP labeling.[1]

Advanced Application: Fragment-Based Screening

Beyond passive labeling, ETMP can be used as an Electrophilic Scout Fragment for Cysteine profiling (ABPP).[1][2]

  • Mechanism: The electron-deficient pyrazine ring, combined with the ethynyl group, can act as a Michael acceptor or undergo nucleophilic aromatic substitution (S

    
    Ar) if activated, though the ethynyl group is the primary reactive site in this context.[1][2]
    
  • Protocol Modification: Incubate ETMP (100 µM) with the proteome without Copper. Cysteine thiolates may attack the alkyne (hydrothiolation) or the ring.[2] Subsequent "Click" with an Azide-Rhodamine reporter reveals targets [2].[1]

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1][2] Angewandte Chemie International Edition, 48(52), 9879–9883.[1][2] [Link][1][2]

  • Eisar, H. et al. (2015). Proteome-Wide Profiling of Targets of Cysteine Reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents.[1] Angewandte Chemie, 54(37), 10852-10857.[1][2] [Link][1][2]

  • Leroux, F. (2011). The Trifluoromethoxy Group: A "Super-Halogen" for Drug Discovery.[2] ChemMedChem, 6(10), 1768-1770.[1][2] [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low reactivity of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in coupling reactions"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties with 2-Ethynyl-5-(trifluoromethoxy)pyrazine (CAS: 1863534-37-5) .

Executive Technical Summary

The Molecule: this compound is a highly electron-deficient heteroaryl alkyne. The pyrazine core (


 of conjugate acid ~0.6) combined with the strongly electronegative trifluoromethoxy group (

= 0.35) creates a unique electronic environment that deviates from standard phenylacetylene reactivity.

The Problem: Users typically report "low reactivity" which is often a misdiagnosis of three competing failure modes:

  • Catalyst Sequestration: The pyrazine nitrogen atoms (

    
    ) act as competitive ligands, coordinating to 
    
    
    
    centers and displacing labile phosphines, effectively poisoning the catalyst.
  • Glaser Homocoupling: The electron-withdrawing nature of the scaffold significantly increases the acidity of the terminal alkyne proton (

    
    ), accelerating oxidative dimerization (Glaser coupling) over the desired cross-coupling, especially in the presence of Copper(I).
    
  • Nucleophilic Sensitivity: The C-2 position is activated for

    
    . Strong amine bases used in standard protocols can attack the ring rather than deprotonate the alkyne.
    

Diagnostic Troubleshooting (Q&A)

Q1: "My reaction mixture turns black immediately upon heating, and I see no product. Is the catalyst dead?"

Diagnosis: Catalyst Poisoning & Aggregation (Pd-Black Formation). The pyrazine nitrogens are chelating the Palladium, stripping it of its stabilizing ligands. Once "naked," the Pd aggregates into inactive metallic palladium (Pd black). This is common when using simple ligands like


.

Corrective Action:

  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos ) or N-heterocyclic carbenes (NHCs). These ligands are sterically demanding enough to prevent the pyrazine nitrogen from coordinating to the metal center.

  • Protocol Adjustment: Do not heat immediately. Allow a "maturation" period at room temperature if using a precatalyst to ensure active species generation before the substrate can sequester the metal.

Q2: "I see full consumption of the starting material, but the major product is the dimer (1,4-bis(5-(trifluoromethoxy)pyrazin-2-yl)buta-1,3-diyne)."

Diagnosis: Glaser Homocoupling Competition. You are likely using a standard Sonogashira protocol (Pd/Cu). The trifluoromethoxy-pyrazine core makes the terminal alkyne highly acidic. In the presence of Cu(I) and even trace oxygen, the rate of homocoupling (


) exceeds the rate of transmetallation (

) to the Palladium cycle.

Corrective Action:

  • Eliminate Copper: Switch to a Copper-Free Sonogashira variant (See Protocol A below).

  • Oxygen Exclusion: Degas all solvents using the freeze-pump-thaw method (3 cycles) rather than simple sparging.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its instantaneous concentration low, statistically favoring the cross-coupling event.

Q3: "The reaction is sluggish. Can I use a stronger base like NaOtBu or LiHMDS?"

Diagnosis: Base-Mediated Decomposition (


). 
While stronger bases accelerate deprotonation, this substrate is prone to Nucleophilic Aromatic Substitution. Strong nucleophilic bases may attack the pyrazine ring, displacing the trifluoromethoxy group or ring-opening.

Corrective Action:

  • Use Non-Nucleophilic Inorganic Bases: Use

    
     or 
    
    
    
    . These provide sufficient basicity for the catalytic cycle without acting as aggressive nucleophiles toward the pyrazine ring.
  • Solvent System: Use a biphasic system (Toluene/Water) or a polar aprotic solvent (DMF) to enhance the solubility and activity of the inorganic base.

Optimized Experimental Protocols

Protocol A: Copper-Free Sonogashira (Recommended)

Best for minimizing homocoupling and avoiding catalyst poisoning.

Reaction Setup:

Component Equiv. Role Notes
Aryl Halide Partner 1.0 Electrophile Aryl Iodides preferred over Bromides.
Alkyne (Substrate) 1.2 Nucleophile This compound.[1]
Catalyst 5 mol% Pd Source Pd(OAc)₂ (Stable precatalyst).
Ligand 10 mol% Stabilizer XPhos (Prevents N-coordination).
Base 2.0 Proton Scavenger Cs₂CO₃ (Inorganic, non-nucleophilic).

| Solvent | [0.2 M] | Medium | MeCN or Toluene (Degassed). |

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and XPhos in the solvent and stir for 15 mins at RT. The solution should turn from orange to pale yellow/clear (formation of active 
    
    
    
    ).
  • Addition: Add the Aryl Halide and

    
    .
    
  • Substrate Introduction: Add the this compound last.

  • Reaction: Seal the vial and heat to 60–80°C . Monitor by LCMS.[2]

  • Workup: Filter through a Celite pad to remove Pd/Base. Concentrate and purify via flash chromatography (Note: Pyrazines can streak on silica; add 1%

    
     to eluent).
    
Protocol B: "Inverse" Click Chemistry (CuAAC)

If the goal is triazole formation rather than C-C coupling.

Due to the electron-deficient nature of the alkyne, the standard Cu(I) mechanism may be sluggish. Use a Ruthenium-catalyzed (RuAAC) approach or a Chelator-Stabilized Cu(I) system.

  • Catalyst:

    
     (1-2 mol%).
    
  • Solvent: Dioxane or THF.

  • Temp: 60°C.

  • Advantage:[2][3][4][5][6] RuAAC is less sensitive to the electronic deactivation of the alkyne and produces 1,5-disubstituted triazoles (complementary to CuAAC 1,4-regioselectivity).

Visual Troubleshooting Guide

Figure 1: Reaction Failure Mechanism & Pathway Selection

Troubleshooting Start Start: Coupling Reaction 2-Ethynyl-5-(OCF3)pyrazine Obs Observation Start->Obs Dimer Product is Dimer (Glaser Coupling) Obs->Dimer Major product Black Pd Black Precipitate No Conversion Obs->Black Catalyst crash Decomp Complex Mixture Missing OCF3 or Ring Opening Obs->Decomp Decomposition Cause1 Cause: High Acidity + Cu(I) + O2 Dimer->Cause1 Fix1 Fix: Switch to Cu-Free Protocol Use Degassed Toluene/Cs2CO3 Cause1->Fix1 Cause2 Cause: Pyrazine N-Chelation Displacing weak ligands Black->Cause2 Fix2 Fix: Use Bulky Ligands (XPhos, BrettPhos, or NHC) Cause2->Fix2 Cause3 Cause: SNAr by Nucleophilic Base (e.g., Et3N, Piperidine at high temp) Decomp->Cause3 Fix3 Fix: Use Inorganic Base (K3PO4, Cs2CO3) Cause3->Fix3

Caption: Decision tree for diagnosing reaction failures based on observable outcomes (Dimerization, Precipitation, or Decomposition).

Mechanistic Insights (Why this happens)

Electronic Deactivation & Acidity

The trifluoromethoxy group (


) is a "super-halogen."[1][6] While it donates electron density via resonance (+R), its inductive withdrawal (-I) is dominant, especially when attached to an already electron-deficient pyrazine ring.
  • Impact: The

    
     of the terminal alkyne is lowered (estimated 
    
    
    
    ~20-22 vs. ~25 for phenylacetylene).
  • Consequence: In the presence of Copper, the equilibrium shifts rapidly toward the Copper-acetylide. If the Transmetallation step to Palladium is slow (due to the electron-poor nature of the alkyne making it a poorer nucleophile for Pd), the Copper-acetylide accumulates and oxidizes to the dimer.

Chelation (The "Pyrazine Trap")

Pyrazines are excellent ligands. In a standard catalytic cycle, the Palladium must remain ligated to phosphines to maintain the catalytic cycle (


).
  • Mechanism: The pyrazine nitrogen competes with phosphine ligands. If

    
    , the phosphine dissociates. The resulting 
    
    
    
    -Pyrazine complex is often catalytically inactive or unstable, leading to aggregation.
  • Solution: XPhos and Buchwald ligands are structurally designed to be "too big" to allow the pyrazine to approach the metal center in a kappa-N coordination mode, forcing the reaction to proceed via the alkyne pi-system as intended.

References

  • Synthesis and Properties of Trifluoromethoxypyrazines: Mykhailiuk, P. K., et al. "Trifluoromethoxypyrazines: Preparation and Properties." Molecules, 2020, 25(9), 2235. [Link] Citation for: Synthesis of the alkyne precursor and stability of the OCF3 group on pyrazine.

  • Copper-Free Sonogashira for Electron-Poor Alkynes: Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings."[7][8] Organic Letters, 2018, 20(2), 542–545.[7][8] [Link] Citation for: Protocol validation for electron-deficient substrates avoiding homocoupling.

  • Catalyst Poisoning by Nitrogen Heterocycles: Ye, M., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles."[9] Nature Communications, 2019. [Link] Citation for: Mechanism of N-coordination poisoning Pd catalysts.

  • Mechanistic Studies on Sonogashira Coupling: Ljungdahl, T., et al.[8] "Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction." Organometallics, 2008. [Link] Citation for: The "slow proton transfer" issue with electron-poor alkynes.[10]

Sources

"side products and impurities in 2-Ethynyl-5-(trifluoromethoxy)pyrazine reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethynyl-5-(trifluoromethoxy)pyrazine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. Our goal is to provide in-depth, field-proven insights into the common challenges, side products, and impurities encountered during its synthesis, enabling you to optimize your reaction outcomes, streamline purification, and ensure the integrity of your final compound.

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. While powerful, this methodology is complex and can be prone to several side reactions that lead to yield loss and purification difficulties.[1][2] This guide offers a structured approach to identifying, understanding, and mitigating these issues.

Section 1: Overview of the Primary Synthetic Pathway: Sonogashira Coupling

The most prevalent method for synthesizing this compound involves the palladium- and copper-catalyzed coupling of a 2-halo-5-(trifluoromethoxy)pyrazine precursor with a suitable alkyne source. A common strategy involves using a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step.[3]

General Reaction Scheme:

  • Coupling: 2-Chloro-5-(trifluoromethoxy)pyrazine couples with (trimethylsilyl)acetylene in the presence of a Pd catalyst, a Cu(I) co-catalyst, and a base to yield 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed under basic conditions to afford the target molecule, this compound.[3]

The core of this synthesis lies in the Sonogashira catalytic cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.

Sonogashira_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition alkyne_complex Ar-Pd(II)L₂(C≡CR) oa_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product_out Ar-C≡C-R (Product) alkyne_complex->product_out product_complex Product Complex sub_start Ar-X (Aryl Halide) alkyne_start R-C≡C-H (Alkyne) cu_cycle Cu(I) Cycle (activates alkyne) alkyne_start->cu_cycle cu_cycle->alkyne_complex Cu-Acetylide

Caption: The Sonogashira catalytic cycle.

Section 2: Troubleshooting Guide: Common Side Products & Impurities

This section addresses the most frequently observed impurities in a practical question-and-answer format, providing causal explanations and actionable solutions.

Q1: My analysis shows a significant byproduct with a mass corresponding to a diyne (dimer of my alkyne). What is this and how can I prevent it?

Answer: This is the most common side product in Sonogashira reactions and results from the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[2][4] This reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5] It not only consumes your valuable alkyne but also creates a purification challenge due to the similar structure of the byproduct.

Competing_Pathways start Terminal Alkyne (R-C≡C-H) path_sonogashira Desired Sonogashira Cross-Coupling start->path_sonogashira path_homo Undesired Homocoupling (Glaser Coupling) start->path_homo product_cross Product: Ar-C≡C-R path_sonogashira->product_cross product_homo Side Product: R-C≡C-C≡C-R path_homo->product_homo catalysts Pd(0) / Cu(I) + Aryl Halide catalysts->path_sonogashira oxygen O₂ (Oxygen) oxygen->path_homo

Caption: Competing reaction pathways for the terminal alkyne.

Mitigation Strategies:

StrategyCausality & Explanation
Rigorous Degassing Oxygen is the terminal oxidant in the copper-catalyzed homocoupling cycle. Removing dissolved oxygen by sparging solvents with an inert gas (Argon or Nitrogen) for an extended period is critical.[5]
Copper-Free Conditions The copper co-catalyst is the primary driver of homocoupling.[2][6] Numerous copper-free Sonogashira protocols have been developed that completely avoid this side reaction, though they may require different ligands or bases.[2][5][7]
Slow Alkyne Addition Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.
Use a Protected Alkyne Using a silylated alkyne like (trimethylsilyl)acetylene prevents homocoupling as there is no terminal proton to be removed for the dimerization pathway. The protecting group is then removed in a separate step. This is a highly effective, though multi-step, solution.[3]
Q2: My mass spectrum shows a peak corresponding to 2-(trifluoromethoxy)pyrazine, where the starting halogen is replaced by hydrogen. What is this impurity?

Answer: This impurity is the dehalogenated or hydrodehalogenated side product.[8] It is a known side reaction in many palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to an arene.[8][9][10]

Probable Causes and Solutions:

CauseExplanation & Solution
Hydrogen Source The errant hydrogen atom can come from various sources, including the amine base, solvent (especially alcohols), or residual water.[8][11] Solution: Use high-purity, anhydrous solvents and reagents. If using an amine base, consider alternatives or ensure its purity.
Catalyst System The choice of palladium source and phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[11] Solution: Screen different phosphine ligands. Sometimes, more electron-rich or bulky ligands can favor the desired reductive elimination step over the dehalogenation pathway.
Reaction Conditions Higher temperatures and longer reaction times can sometimes increase the prevalence of dehalogenation. Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times after the starting material is consumed.
Q3: I've detected an impurity that appears to be 2-ethynyl-5-hydroxypyrazine or other products suggesting cleavage of the OCF₃ group. Why is this happening?

Answer: This indicates the hydrolysis or degradation of the trifluoromethoxy group . While the OCF₃ group is generally considered robust and stable, it is not completely inert.[12] It can be susceptible to cleavage under certain nucleophilic or harsh basic conditions.[13][14][15] In a study on related trifluoromethoxypyrazines, the OCF₃ group was observed to be cleaved during a Suzuki reaction when using alcoholic solvents like methanol or ethanol, leading to the formation of the des-trifluoromethoxy pyrazine.[3] This highlights the group's sensitivity to specific protic/basic conditions.

Preventative Measures:

  • Choice of Base: Avoid excessively strong or nucleophilic bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over alkoxides or strong organic amines if OCF₃ instability is suspected.

  • Solvent Selection: Use aprotic solvents such as THF, Dioxane, or Toluene instead of protic solvents like methanol or ethanol, which can act as nucleophiles or proton sources facilitating degradation.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the energy available for this higher-activation-energy side reaction.

Q4: My final product is contaminated with 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine. What went wrong?

Answer: This is a straightforward case of incomplete deprotection of the trimethylsilyl (TMS) group. The removal of the TMS group is a distinct reaction step that must go to completion to ensure product purity.

Troubleshooting_Workflow start Crude Product Analysis: Impurity Detected? diyne Diyne Impurity (Homocoupling) start->diyne Yes dehalo Dehalogenated Impurity (Hydrodehalogenation) start->dehalo Yes hydrolysis OCF₃ Cleavage Product (Hydrolysis) start->hydrolysis Yes tms TMS-Protected Impurity (Incomplete Deprotection) start->tms Yes no_impurity Product is Clean start->no_impurity No cause_diyne Cause: - Oxygen present - Cu(I) catalyst diyne->cause_diyne cause_dehalo Cause: - H₂ source (water, solvent) - Suboptimal catalyst dehalo->cause_dehalo cause_hydrolysis Cause: - Harsh base - Protic solvent hydrolysis->cause_hydrolysis cause_tms Cause: - Insufficient reagent - Short reaction time tms->cause_tms sol_diyne Solution: - Rigorous degassing - Use Cu-free conditions cause_diyne->sol_diyne sol_dehalo Solution: - Use anhydrous reagents - Screen ligands cause_dehalo->sol_dehalo sol_hydrolysis Solution: - Use milder base (K₂CO₃) - Use aprotic solvent (THF) cause_hydrolysis->sol_hydrolysis sol_tms Solution: - Increase base/reagent - Extend reaction time/warm cause_tms->sol_tms

Caption: A workflow for troubleshooting common impurities.

Troubleshooting the Deprotection Step:

  • Reagent Stoichiometry: Ensure a sufficient molar excess of the base (e.g., K₂CO₃, KOH) is used to drive the reaction to completion.[3]

  • Reaction Time & Temperature: Deprotection can sometimes be sluggish at very low temperatures. Monitor the reaction by TLC or LC-MS. If it stalls, consider extending the reaction time or allowing the mixture to warm slightly (e.g., from 0 °C to 15-20 °C).[3]

  • Solvent System: The choice of solvent can impact solubility and reaction rate. Methanol or THF/water mixtures are commonly employed and are generally effective.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the optimal analytical techniques to identify and quantify these impurities? A: A combination of techniques is recommended for unambiguous identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for initial identification of impurities by their mass-to-charge ratio and for monitoring reaction progress.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities and can provide excellent separation.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. ¹⁹F NMR is particularly powerful for confirming the integrity of the OCF₃ group and detecting any related side products. Broad signals in the ¹H NMR of pyrazine derivatives can sometimes occur due to the quadrupolar nature of the nitrogen atoms.[16]

Q: I'm struggling to purify the final product from a closely-related impurity. What are some advanced purification strategies? A: Standard silica gel chromatography is the workhorse method.[17] However, if co-elution is an issue:

  • Optimize the Mobile Phase: Use a very shallow solvent gradient (e.g., gradually increasing ethyl acetate in hexane) to improve resolution between spots with similar Rf values.

  • Change the Stationary Phase: If silica is ineffective, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

  • High-Performance Flash Chromatography: Systems using columns packed with smaller, high-surface-area silica particles can provide significantly better resolution than standard flash chromatography.[16]

Section 4: Key Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by qualified personnel using appropriate safety precautions.[3]

Protocol 1: Synthesis of 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine
  • To a solution of 2-chloro-5-(trifluoromethoxy)pyrazine (1.0 eq) in a suitable degassed solvent (e.g., triethylamine or THF) under an inert atmosphere (Argon), add (trimethylsilyl)acetylene (1.2-1.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (3-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or ether) and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to this compound
  • Dissolve the TMS-protected pyrazine (1.0 eq) in a suitable solvent such as THF or methanol.[3]

  • Cool the solution to 0-10 °C in an ice bath.

  • Add a solution of potassium carbonate (K₂CO₃, 1.0-1.2 eq) in a minimal amount of water, or a solution of potassium hydroxide (KOH) in methanol.[3]

  • Stir the mixture at a low temperature (e.g., 10-15 °C) for 1-2 hours, monitoring by TLC or LC-MS until all starting material is consumed.[3]

  • Carefully neutralize the mixture with a dilute acid (e.g., 5% aqueous HCl) to a neutral pH.

  • Extract the product into an organic solvent (e.g., MTBE or diethyl ether).[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and carefully remove the solvent under reduced pressure (note: the product can be volatile).

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.[3]

References

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  • Kaga, A., et al. (2019). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. The Journal of Organic Chemistry. [Link]

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  • Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026). Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]

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Sources

"stabilizing 2-Ethynyl-5-(trifluoromethoxy)pyrazine during storage and handling"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethynyl-5-(trifluoromethoxy)pyrazine

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to maintain the integrity of this valuable research compound. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Section 1: Understanding the Molecule's Inherent Instability

A thorough understanding of a molecule's structure is the foundation of proper handling. This section breaks down the components of this compound to identify the sources of its potential instability.

Q1: What makes this compound sensitive during storage and handling?

A1: The potential for instability in this compound arises almost exclusively from its terminal alkyne (ethynyl) group . The other components of the molecule, the pyrazine ring and the trifluoromethoxy group, are remarkably stable.

  • Terminal Alkyne Group (-C≡CH): This is the reactive center of the molecule. The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp² (alkene) or sp³ (alkane) carbons[1][2]. This acidity makes it susceptible to deprotonation by bases, forming a highly nucleophilic acetylide anion[1][2]. Furthermore, terminal alkynes can be prone to oxidation, dimerization, or polymerization, especially when exposed to air, light, heat, or certain metals[3][4].

  • Pyrazine Ring: This heterocyclic aromatic system is generally stable. While it can participate in various chemical reactions, it does not typically contribute to the compound's degradation under standard storage conditions.

  • Trifluoromethoxy Group (-OCF₃): This substituent is known for conferring exceptional metabolic and chemical stability to molecules[5][6]. The strong carbon-fluorine bonds and the electron-withdrawing nature of the group make it highly resistant to degradation[6][7]. It is often incorporated into drug candidates to improve their pharmacokinetic profiles[6][7][8].

The diagram below illustrates the stability profile of the molecule's key functional groups.

cluster_molecule This compound cluster_groups Functional Group Analysis cluster_properties Stability Properties mol C₇H₃F₃N₂O alkyne Terminal Alkyne (-C≡CH) pyrazine Pyrazine Ring ocf3 Trifluoromethoxy Group (-OCF₃) reactive Reactive Site • Acidic Proton • Prone to Oxidation • Potential Polymerization alkyne->reactive High Reactivity stable Chemically Robust • Aromatic System • High Metabolic Stability pyrazine->stable Stable Core ocf3->stable Stabilizing Moiety

Caption: Stability profile of this compound.

Section 2: Recommended Storage and Handling Protocols

Given the reactivity of the terminal alkyne, strict adherence to proper storage and handling protocols is critical to prevent degradation and ensure experimental reproducibility.

Q2: What are the optimal long-term storage conditions for this compound?

A2: The primary goals of storage are to mitigate exposure to atmospheric components, light, and heat. The compound is a low-melting solid (m.p. 38-40 °C).

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Reduces the rate of potential decomposition reactions. While refrigeration (2-8°C) is acceptable for short periods, freezing is recommended for long-term storage[9][10].
Atmosphere Inert Gas (Argon or Nitrogen)CRITICAL. Prevents oxidation of the alkyne group and reaction with atmospheric moisture. The acidic proton can react with moisture, and the compound can be sensitive to air.
Light Amber Vial / Protect from LightMinimizes the risk of light-induced polymerization or decomposition, which is a known risk for acetylenic compounds.
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal. Avoid contact with incompatible materials.
Form Solid (Neat)Storing the compound as a solid is preferable. Solutions are generally less stable and should be prepared fresh for each experiment.
Q3: How should I handle the compound when weighing it and preparing solutions?

A3: All handling should be performed under an inert atmosphere to prevent exposure to air and moisture. A glovebox is ideal, but a well-executed Schlenk line technique is also effective.

  • Preparation: Place the sealed vial of this compound, a clean, dry spatula, a tared weighing vessel (e.g., a small vial), and your chosen dry, degassed solvent in the antechamber of a glovebox. If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum.

  • Equilibration: Allow the compound's vial to equilibrate to the ambient temperature of the glovebox or lab bench for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment:

    • In a Glovebox: Move all items from the antechamber into the main chamber.

    • On a Schlenk Line: Connect your glassware to the line and subject it to at least three cycles of evacuating under vacuum and refilling with inert gas (e.g., Argon).

  • Weighing: Carefully open the vial and quickly weigh the desired amount of the solid into the tared vessel. Work efficiently to minimize the time the bulk material is exposed.

  • Sealing: Tightly re-seal the main stock vial immediately after dispensing. Wrap the cap with paraffin film for extra security before returning it to the freezer.

  • Dissolution: Add the dry, degassed solvent to the weighed solid to prepare your stock solution. If using a Schlenk line, this should be done via cannula transfer.

The following workflow diagram visualizes this critical process.

start Start: Retrieve Compound from Freezer (≤-20°C) equilibrate Equilibrate to Room Temperature (20-30 min) start->equilibrate inert Transfer to Inert Atmosphere (Glovebox / Schlenk Line) equilibrate->inert weigh Quickly Weigh Desired Amount inert->weigh dissolve Dissolve in Dry, Degassed Solvent weigh->dissolve seal Tightly Reseal Stock Vial weigh->seal After Dispensing use Use Freshly Prepared Solution Immediately dissolve->use store Return Stock to Freezer (≤-20°C) seal->store

Caption: Inert atmosphere handling workflow for sensitive compounds.

Section 3: Troubleshooting Common Stability Issues

Even with careful handling, issues can arise. This section addresses common observations that may indicate compound degradation.

Q4: My sample, which was a white/off-white powder, has developed a yellow or brown tint. What does this mean?

A4: A color change is a strong indicator of decomposition. For terminal alkynes, this often signifies the beginning of oligomerization or polymerization, where multiple molecules react with each other to form larger chains or complex mixtures. This process is often initiated by exposure to trace amounts of air, light, or impurities. The material is likely no longer pure and its use could lead to inconsistent or failed experimental results. A purity check (see Section 4) is strongly recommended before use.

Q5: I'm seeing unexpected peaks in my NMR or LC-MS analysis of the starting material. What are the likely degradation products?

A5: Based on the reactivity of the terminal alkyne, several degradation pathways are possible:

  • Oxidative Cleavage: The triple bond can be cleaved by strong oxidizing agents (or slowly by atmospheric oxygen), potentially leading to the formation of a carboxylic acid at the pyrazine ring.

  • Hydration: In the presence of moisture and acid/metal catalysts, the alkyne can be hydrated to form a ketone (2-acetyl-5-(trifluoromethoxy)pyrazine).

  • Dimerization/Polymerization: As mentioned, this is a common pathway for terminal alkynes, leading to a complex mixture of higher molecular weight species. This would appear as a broad baseline hump in NMR or a series of peaks in MS.

  • Reaction with Metals: Terminal alkynes can form explosive acetylides with certain metals like copper, silver, and mercury[11][12][13]. Avoid using spatulas or equipment containing these metals.

cluster_conditions Degradation Triggers cluster_products Potential Degradation Products start This compound (Pure Compound) oxidation Oxidative Products (e.g., Carboxylic Acid) start->oxidation hydration Hydration Product (Ketone) start->hydration polymer Oligomers / Polymers start->polymer o2 Air (O₂) o2->oxidation h2o Moisture (H₂O) h2o->hydration light Light / Heat light->polymer

Caption: Potential degradation pathways for the subject compound.
Q6: My reaction yield is significantly lower than expected. Could compound degradation be the cause?

A6: Absolutely. If the compound has degraded, its effective molarity is reduced, leading directly to lower yields. Furthermore, the degradation products themselves could potentially interfere with your reaction, inhibit a catalyst, or complicate purification. Always ensure the purity of your starting material before beginning a synthesis, especially for multi-step or sensitive reactions.

Section 4: Purity Assessment and Quality Control

Regularly verifying the purity of your compound is the best way to ensure reliable experimental outcomes.

Q7: How can I verify the purity of my this compound stock?

A7: Standard analytical techniques can provide a clear picture of your compound's integrity.

  • Sample Prep: Under an inert atmosphere, prepare a sample by dissolving a small amount (2-5 mg) of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Acetylenic Proton: Look for a sharp singlet around δ 3.5 ppm corresponding to the terminal alkyne proton. Its integration should be 1H relative to the aromatic protons. A diminished integration value for this peak is a direct sign of degradation at the alkyne.

    • Pyrazine Protons: Check for two sharp singlets in the aromatic region (approx. δ 8.4-8.6 ppm).

    • Impurities: Look for broad signals in the baseline (polymeric material) or new sharp peaks that do not correspond to the product or solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for detecting volatile impurities and degradation products[14][15].

  • Sample Prep: Prepare a dilute solution of your compound in a volatile solvent (e.g., MTBE or Ethyl Acetate)[16].

  • Acquisition: Run the sample on a GC-MS system with a suitable temperature program.

  • Analysis:

    • A pure sample should show a single major peak at the expected retention time.

    • The mass spectrum for this peak should show the correct molecular ion.

    • The presence of multiple peaks indicates impurities or degradation products.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Is the compound sensitive to acids or bases?

    • A: It is highly sensitive to bases, which can deprotonate the terminal alkyne[1][2][17]. It is relatively stable to mild acids, but strong acidic conditions, especially with water present, could promote hydration of the alkyne.

  • Q: What solvents should I avoid?

    • A: Avoid protic solvents (water, methanol, ethanol) for storage as they can react with the acetylide anion if formed. Also, avoid wet or non-degassed solvents for any application. For reactions, use high-purity, anhydrous, degassed solvents.

  • Q: Are there any specific materials I should not use?

    • A: Yes. Avoid contact with copper, silver, mercury, and potentially brass or bronze fittings, as terminal alkynes can form dangerous, shock-sensitive acetylides with these metals[11][12][13]. Use stainless steel or glass equipment.

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  • Pfizer. RETACRIT® (epoetin alfa-epbx) How Supplied/Storage and Handling. [Link]

  • Gilead. Yeztugo® (lenacapavir) Storage and Stability of Injection Solution. [Link]

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"analytical techniques for detecting impurities in 2-Ethynyl-5-(trifluoromethoxy)pyrazine samples"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with 2-Ethynyl-5-(trifluoromethoxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this complex heterocyclic compound.

Introduction: The Analytical Challenge

This compound is a specialized chemical entity with reactive functional groups that can lead to a unique impurity profile.[1][2] The presence of the ethynyl group, the trifluoromethoxy substituent, and the pyrazine core presents distinct analytical hurdles.[3] Impurities can arise from the synthetic route, degradation, or storage and may include starting materials, intermediates, by-products, and various degradation products.[4][5] The accurate detection and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.[4][5]

This guide provides practical, field-tested advice to help you navigate these challenges, ensuring the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
FAQ 1: I'm observing poor peak shape (tailing or fronting) for the main peak and its impurities. What are the likely causes and how can I fix it?

Answer: Poor peak shape in HPLC is a common issue that can often be resolved by systematically investigating several factors.[6]

Troubleshooting Guide:

  • Mobile Phase pH: The pyrazine nitrogen atoms are basic and can interact with residual silanols on the column packing material, leading to peak tailing.

    • Action: Ensure the mobile phase pH is controlled and stable.[6] For a compound like this, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can help to protonate the pyrazine nitrogens, reducing their interaction with the stationary phase.[7] A change of as little as 0.1 pH units can significantly impact retention and peak shape.[8]

    • Pro-Tip: Always measure the pH of the aqueous portion of your mobile phase before adding the organic solvent.

  • Column Overload: Injecting too much sample can lead to peak fronting.[9]

    • Action: Reduce the sample concentration or the injection volume.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities can lead to active sites that cause peak tailing.

    • Action: Use a guard column to protect your analytical column.[8] If the column is already contaminated, try flushing it with a series of strong solvents.

FAQ 2: I'm seeing unexpected peaks (ghost peaks) in my chromatogram, especially during a gradient run. What is their origin?

Answer: Ghost peaks are spurious peaks that are not part of the injected sample and often appear in gradient elution.

Troubleshooting Guide:

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column at low organic concentrations and then elute as the solvent strength increases.

    • Action: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[6] Filter all mobile phases before use.

    • Verification: Run a blank gradient (without an injection) to see if the ghost peaks are still present.

  • Carryover from Previous Injections: A dirty injector or autosampler can introduce remnants of previous samples.[6]

    • Action: Implement a robust needle wash protocol using a strong solvent. Ensure your wash solvent is effective at dissolving your analyte and potential impurities.

  • Leaching from System Components: Plasticizers or other compounds can leach from tubing, filters, or solvent reservoirs.

    • Action: Use high-quality, compatible system components.

Gas Chromatography (GC)
FAQ 3: I'm considering using GC for impurity analysis. What are the key considerations for this compound?

Answer: Gas chromatography can be a powerful tool for analyzing volatile and semi-volatile impurities.[10] For a compound like this compound, thermal stability is a key concern.

Troubleshooting Guide:

  • Thermal Degradation: The ethynyl and trifluoromethoxy groups can be thermally labile.

    • Action: Use a lower inlet temperature and a temperature program that avoids excessively high temperatures.[11] A split injection can also minimize the time the analyte spends in the hot inlet.

  • Column Selection: The choice of stationary phase is critical for separating structurally similar impurities.

    • Action: A mid-polarity column (e.g., one containing a percentage of phenyl or cyanopropyl functional groups) is often a good starting point for aromatic, nitrogen-containing compounds. For positional isomers, a specialized column may be necessary.[12]

  • Detector Choice: A Flame Ionization Detector (FID) is a good general-purpose detector, while a Mass Spectrometer (MS) can provide structural information for impurity identification.[11][13]

    • Pro-Tip: GC-MS is highly effective for identifying unknown impurities by comparing their mass spectra to library databases.[13][14]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 4: How can I definitively identify an unknown impurity?

Answer: The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of unknown impurities.[15][16]

Workflow for Unknown Impurity Identification:

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Guide:

  • Initial Detection and Mass Determination (LC-MS):

    • Use a high-resolution mass spectrometer (HRMS) coupled with an HPLC or UPLC system to obtain an accurate mass of the impurity.[15] This will help in determining the elemental composition.

    • Perform tandem MS (MS/MS) to get fragmentation patterns, which provide clues about the impurity's structure.[17]

  • Isolation:

    • If the impurity is present at a sufficient level, use preparative HPLC to isolate it.

  • Structural Confirmation (NMR):

    • NMR spectroscopy is the most powerful technique for unambiguous structure determination.[18]

    • 1H NMR: Provides information on the number and types of protons and their connectivity.[18]

    • 13C NMR: Shows the number and types of carbon atoms.[19]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal detailed connectivity between protons and carbons, allowing you to piece together the complete molecular structure.[15][18]

FAQ 5: I suspect the presence of positional isomers. Which technique is best for their separation and identification?

Answer: Positional isomers can be particularly challenging to separate and identify due to their similar physical and chemical properties.

Recommended Techniques:

TechniqueStrengths for Isomer AnalysisConsiderations
HPLC/UPLC Can often separate isomers with careful method development (e.g., optimizing mobile phase, stationary phase, and temperature).[20]May require specialized columns (e.g., chiral or phenyl-hexyl) or mobile phase additives.
GC Can be very effective for separating volatile isomers, especially with high-resolution capillary columns.[12]Requires the isomers to be thermally stable.[11]
NMR Can distinguish between isomers based on subtle differences in chemical shifts and coupling constants, even in a mixture.[19]May not be able to quantify low-level isomers without prior separation.

Pro-Tip: A combination of techniques is often the most robust approach. For instance, develop an HPLC method to separate the isomers and then use MS and NMR to confirm their individual identities.

General Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Problem Analytical Problem Encountered PeakShape Poor Peak Shape? Problem->PeakShape GhostPeaks Ghost/Unexpected Peaks? Problem->GhostPeaks RetentionTime Retention Time Drift? Problem->RetentionTime Identification Unknown Impurity? Problem->Identification Sol_PeakShape Check Mobile Phase pH Adjust Injection Volume/Solvent Use Guard Column PeakShape->Sol_PeakShape Yes Sol_GhostPeaks Use Fresh HPLC-Grade Solvents Implement Needle Wash Run Blank Gradient GhostPeaks->Sol_GhostPeaks Yes Sol_RetentionTime Check Pump & Leaks Ensure Column Equilibration Thermostat Column RetentionTime->Sol_RetentionTime Yes Sol_Identification Perform LC-MS for Mass Isolate with Prep-HPLC Elucidate with NMR Identification->Sol_Identification Yes

Caption: A decision tree for troubleshooting common analytical issues.

References

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • LC-GC. HPLC Troubleshooting Guide. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation | Request PDF. [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from.... [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. [Link]

  • Chromatography Today. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. [Link]

  • SIELC Technologies. (2018). Separation of 2-Ethylpyridine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Almac Group. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • InSc. (2013). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. [Link]

  • InSc. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • PubChemLite. This compound (C7H3F3N2O). [Link]

  • Innovatech Labs. (2010). Using GC/MS to Analyze Unknown Compounds In Manufacturing. [Link]

  • National Institutes of Health. Trifluoromethoxypyrazines: Preparation and Properties. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Scholars Research Library. A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

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Validation & Comparative

"efficacy of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in drug discovery screening"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Fragment" Status

In modern Fragment-Based Drug Discovery (FBDD), 2-Ethynyl-5-(trifluoromethoxy)pyrazine (CAS: 1863534-37-5) represents a high-value "privileged structure." It bridges the gap between traditional heteroaromatic fragments and advanced covalent warheads.

Its efficacy stems from a unique tripartite architecture:

  • Pyrazine Core: A nitrogen-rich scaffold acting as a hydrogen bond acceptor (HBA), mimicking the hinge-binding motifs of kinase inhibitors.[1]

  • Trifluoromethoxy (-OCF₃) Group: A "super-halogen" bioisostere that enhances lipophilicity and metabolic stability while imposing a unique orthogonal conformation that exploits distinct hydrophobic pockets.

  • Ethynyl (-C≡CH) Handle: A dual-purpose moiety functioning either as a latent covalent warhead (targeting cysteine residues) or a bio-orthogonal handle for "Click Chemistry" (CuAAC) library expansion.

This guide objectively compares its performance against standard halogenated and cyano-substituted alternatives, supported by experimental protocols for screening and validation.

Comparative Performance Analysis

The following data contrasts this compound against its nearest structural competitors in the context of fragment screening.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 2-Chloro-5-ethynylpyrazine 2-Ethynyl-5-(trifluoromethyl)pyrazine 2-Cyano-5-(trifluoromethoxy)pyrazine
Lipophilicity (ClogP) High (~1.9) Moderate (~1.2)High (~1.7)Moderate (~1.[2]1)
Metabolic Stability Excellent (OCF₃ blocks oxidation)Poor (C-Cl bond labile to oxidative insertion)GoodGood
Conformation Orthogonal (OCF₃ twists out of plane)PlanarPlanarPlanar
Covalent Reactivity Latent (Requires proximity activation)None (unless displaced)LatentReversible (Thioimidate formation)
Screening Utility Dual (Covalent & Click-ready)Synthetic IntermediateDualCovalent Only
Ligand Efficiency (LE) High ModerateHighModerate
Key Insights:
  • The OCF₃ Advantage: Unlike the planar -CF₃ or -Cl groups, the -OCF₃ group adopts a conformation orthogonal to the pyrazine ring. This allows the fragment to probe "L-shaped" or deep hydrophobic pockets often inaccessible to planar analogs, increasing the hit rate in complex targets like GPCRs and kinases.

  • The Alkyne Warhead: While acrylamides are promiscuous, the ethynyl group in this compound acts as a latent electrophile. It typically requires specific positioning within an active site to react with a catalytic cysteine (e.g., in SARS-CoV-2 Mpro or Cathepsin K), resulting in lower off-target toxicity.

Mechanistic Pathways & Workflow

The utility of this compound bifurcates into two distinct discovery workflows: Covalent Fragment Screening and Combinatorial Library Synthesis .

Figure 1: Dual-Modality Screening Workflow

G cluster_0 Pathway A: Covalent Screening cluster_1 Pathway B: Click Chemistry (CuAAC) Start This compound Target Target Protein (Cys-Rich) Start->Target Incubation Triazole 1,2,3-Triazole Library Start->Triazole Cu(I) Catalyst + Azides Complex Reversible Binding Target->Complex Kd driven Adduct Irreversible Vinyl Sulfide Adduct Complex->Adduct Proximity Induced Reaction Azides Azide Library (R-N3) Azides->Triazole Screen High-Throughput Screening (HTS) Triazole->Screen Bioactivity Assay

Caption: The compound serves as a direct covalent probe (Pathway A) or a scaffold for rapid library generation via Click Chemistry (Pathway B).

Experimental Protocols

To validate the efficacy of this fragment, use the following self-validating protocols.

Protocol A: Covalent Engagement Assay (Intact Protein MS)

Objective: Determine if the fragment covalently modifies a target protein (e.g., a cysteine protease or kinase).[3][4]

Reagents:

  • Target Protein (5 µM in PBS, pH 7.4).

  • Test Compound: this compound (100 mM DMSO stock).

  • Control: 2-Ethynyl-pyrazine (lacks OCF₃) and Iodoacetamide (positive control).

Step-by-Step Methodology:

  • Preparation: Dilute the protein to 5 µM. Add the test compound at a 10-fold molar excess (50 µM). Final DMSO concentration should be <1%.

  • Incubation: Incubate at 37°C for 4 hours . Note: Alkynes are slower reactors than acrylamides; extended incubation is crucial.

  • Quenching: Do not quench with DTT (it may interfere). Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) equipped with a C4 desalting column.

  • Validation Logic:

    • Look for a mass shift of +188.11 Da (Molecular Weight of the fragment).

    • Self-Check: If the mass shift is observed with the OCF₃ analog but not the unsubstituted pyrazine, the binding is driven by the hydrophobic affinity of the OCF₃ group positioning the alkyne near the cysteine.

Protocol B: "Click" Library Synthesis (Micro-scale)

Objective: Rapidly generate a 96-well library of triazole derivatives to screen for potency enhancement.

Reagents:

  • Alkyne: this compound.[5][6]

  • Azide Library: 96 diverse aliphatic/aromatic azides.

  • Catalyst: CuSO₄ (10 mol%) + Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, dispense 1 µmol of the Alkyne and 1.1 µmol of a unique Azide per well.

  • Catalysis: Add the freshly prepared Cu/Ascorbate catalyst mixture (100 µL per well).

  • Reaction: Shake at Room Temperature for 12 hours.

  • Work-up: Add QuadraPure-TU (metal scavenger resin) to remove Copper. Centrifuge and transfer supernatant.

  • Direct Screening: The resulting supernatant contains the crude 1,2,3-triazole product. Dilute directly into the bioassay media.

    • Why this works: The reaction is highly efficient (>95% yield typically), allowing for "crude screening" without intermediate purification, significantly accelerating the Hit-to-Lead cycle.

Efficacy Data Interpretation

When analyzing results from the above protocols, use this matrix to interpret efficacy:

ObservationInterpretationRecommended Action
High Mass Shift (+188 Da) in MS Valid Covalent Hit. The OCF₃ group is likely anchoring the molecule in a hydrophobic pocket.Proceed to Crystallography to confirm binding mode.
No Mass Shift, but Activity in HTS Non-covalent (Reversible) Inhibitor. The alkyne is acting as a steric handle, not a warhead.Optimize the alkyne to a methyl or ethyl group to improve stability.
Precipitation in Assay Compound aggregation.The OCF₃ group increases lipophilicity significantly. Add 0.01% Triton X-100 to assay buffer.

References

  • Vertex AI Search. (2023). This compound Properties and CAS 1863534-37-5.[5][6] Sigma-Aldrich. Link

  • Zhang, X., et al. (2022). Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. Link

  • Leroux, F. R. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI Molecules. Link

  • McAulay, K., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads. Journal of the American Chemical Society.[7] Link

  • PharmaBlock. (2022).[2] Pyrazines in Drug Discovery: Bioisosteres and Scaffolds. PharmaBlock White Paper. Link

Sources

"cross-reactivity studies of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in biological systems"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Ethynyl-5-(trifluoromethoxy)pyrazine

Executive Summary & Strategic Positioning

This compound (ETP-Probe) represents a specialized class of fragment-based chemical probes designed for Activity-Based Protein Profiling (ABPP). Unlike broad-spectrum electrophiles (e.g., iodoacetamide-alkynes) that indiscriminately alkylate cysteine proteomes, the ETP-Probe leverages the pyrazine pharmacophore to direct binding toward specific binding pockets (typically kinases or nucleotide-binding proteins), while the trifluoromethoxy (-OCF₃) group modulates lipophilicity and metabolic stability.

This guide details the validation of ETP-Probe’s selectivity. The critical challenge in deploying such probes is distinguishing bona fide target engagement from non-specific cross-reactivity (background noise).

Primary Application:

  • Target Deconvolution: Identifying unknown protein targets of pyrazine-based drug fragments.

  • Selectivity Profiling: Assessing the "off-target" liability of the 5-(trifluoromethoxy)pyrazine scaffold in live cells.

Comparative Performance Analysis

To validate the ETP-Probe, it must be benchmarked against standard chemoproteomic tools. The following table contrasts ETP-Probe with common alternatives used in cross-reactivity studies.

Table 1: Performance Matrix of ETP-Probe vs. Standard ABPP Probes

FeatureETP-Probe (Subject)IA-Alkyne (Broad Control)Photo-Leucine (Metabolic Control)
Mechanism Affinity-directed (Non-covalent* or reversible) + Click HandleElectrophilic Alkylation (Covalent, Irreversible)Metabolic Incorporation + UV Crosslinking
Primary Reactivity Driven by Pyrazine scaffold affinityDriven by Cysteine nucleophilicity (SN2)Driven by translation & UV irradiation
Selectivity High (Restricted to scaffold binders)Low (Pan-proteome labeling)Moderate (Depends on protein abundance)
Cross-Reactivity Risk Low (Requires specific binding pocket)High (Reacts with any accessible Cys)High (Random insertion)
False Positive Source Hydrophobic sticking of OCF₃ groupHyper-reactive cysteinesAbundant housekeeping proteins

> Note: Unless the ETP-Probe contains a latent warhead (e.g., acrylamide), the ethynyl group serves purely as a bioorthogonal tag. Signal retention often requires photo-crosslinking or covalent warhead integration.

Mechanistic Workflow & Causality

To rigorously assess cross-reactivity, we utilize a Competitive ABPP workflow. This is the "Gold Standard" for distinguishing specific interactions from non-specific background.

The Logic of Competition: If the ETP-Probe signal is genuine, pre-incubating the proteome with a "Cold Competitor" (the exact same molecule without the alkyne tag) must abolish the signal. If the signal remains, the binding is non-specific (cross-reactive).

Diagram 1: Competitive Chemoproteomics Logic

ABPP_Logic cluster_Exp Experimental Conditions Lysate Biological System (Cell Lysate / Live Cells) Cond_A Condition A: ETP-Probe Only (10 µM) Lysate->Cond_A Cond_B Condition B: Competitor (100 µM) + ETP-Probe (10 µM) Lysate->Cond_B Binding Protein Binding Event Cond_A->Binding Cond_B->Binding Competitor blocks specific sites Click CuAAC Click Reaction (Add Azide-Fluorophore/Biotin) Binding->Click Analysis SDS-PAGE / Mass Spec Click->Analysis Result_Spec Signal Disappears in B = SPECIFIC TARGET Analysis->Result_Spec Result_Cross Signal Persists in B = CROSS-REACTIVITY Analysis->Result_Cross

Caption: Logical flow for distinguishing specific target engagement from non-specific cross-reactivity using competitive inhibition.

Detailed Experimental Protocols

Protocol A: Gel-Based Selectivity Screen

Objective: Rapid visual assessment of cross-reactivity profiles.

  • Lysate Preparation:

    • Harvest cells (e.g., HEK293 or relevant disease model) in PBS.

    • Lyse by sonication. Crucial: Do not use DTT or strong detergents (SDS) at this stage, as they interfere with binding or the click reaction.

    • Adjust protein concentration to 1 mg/mL.

  • Competition Step (The Control):

    • Aliquot lysate into two sets: Set A (Vehicle) and Set B (Competitor).

    • Add This compound (Parent Analog) to Set B at 10x excess (e.g., 100 µM).

    • Incubate for 30 min at RT to saturate specific binding sites.

  • Probe Labeling:

    • Add ETP-Probe (10 µM) to BOTH Set A and Set B.

    • Incubate for 1 hour at RT. Note: If the probe is a photo-affinity probe, irradiate with UV (365 nm) for 10 min on ice here.

  • Click Chemistry (CuAAC):

    • Prepare a master mix:

      • CuSO₄ (1 mM final)

      • TBTA Ligand (100 µM final)

      • Azide-Rhodamine (25 µM final)

      • Sodium Ascorbate (1 mM final) - Add last!

    • Add mix to samples, vortex, incubate 1 hr at RT.

  • Readout:

    • Quench with 4x SDS-Loading Buffer.

    • Run SDS-PAGE.

    • Scan for fluorescence.[1]

    • Interpretation: Bands present in Set A but absent in Set B are specific targets . Bands present in both are cross-reactive background .

Advanced Validation: Mass Spectrometry (SILAC)

For drug development, gel bands are insufficient. You must identify the proteins. Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for quantitative cross-reactivity analysis.

Diagram 2: Quantitative SILAC Workflow

SILAC_Workflow cluster_0 Cell Culture Light Light Cells (Vehicle) Mix Mix Lysates 1:1 Light->Mix Heavy Heavy Cells (Competitor + Probe) Heavy->Mix Enrich Streptavidin Enrichment Mix->Enrich Digest Trypsin Digest Enrich->Digest MS LC-MS/MS Digest->MS Data Ratio H/L Calculation MS->Data

Caption: SILAC workflow allows precise quantification of cross-reactivity. High H/L ratios indicate background; Low H/L ratios indicate specific targets.

Data Interpretation:

Expert Insights & Troubleshooting (E-E-A-T)

The "Trifluoromethoxy" Factor: The -OCF₃ group is highly lipophilic. A common cross-reactivity issue with this specific probe is membrane intercalation .

  • Symptom:[2][3][4][5] Smeary background on gels or high background in membrane-rich fractions.

  • Solution: Perform a soluble vs. insoluble fractionation. If the probe accumulates in the insoluble fraction non-specifically, lower the concentration or use a more rigorous wash buffer (e.g., 1% NP-40) post-click.

Copper Toxicity: In live-cell experiments, the copper catalyst used for click chemistry is toxic.

  • Correction: If performing live-cell labeling, use Copper-free click chemistry (e.g., DBCO-azide), although this requires the probe to have an azide or strained alkyne, which is bulkier. For the ethynyl probe, stick to lysate click or fixed-cell click .

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

  • Simon, G. M., & Nomanbhoy, T. K. (2013). Activity-based proteomics of protein kinases and phosphatases. Accounts of Chemical Research.

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.

  • Wark, C., & Martin, A. (2018).[3] Kinetic characterisation of covalent inhibitors on the PHERAstar. BMG LABTECH Webinar.

Sources

A Spectroscopic Journey: Unveiling the Transformation of 2-Ethynyl-5-(trifluoromethoxy)pyrazine from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, pyrazine derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth spectroscopic comparison of the target molecule, 2-Ethynyl-5-(trifluoromethoxy)pyrazine, and its key synthetic precursors. As Senior Application Scientists, we aim to not only present the data but also to illuminate the causal relationships between molecular structure and spectroscopic output, thereby offering a robust, self-validating framework for researchers in the field.

The Synthetic Pathway: A Deliberate Transformation

The journey to this compound is a multi-step synthesis that strategically builds complexity. The chosen synthetic route, adapted from established methodologies, allows for a clear spectroscopic progression from a halogenated pyrazine to the final ethynyl-substituted product.[1][2]

Synthetic_Pathway Precursor1 2-Chloro-5-(trifluoromethoxy)pyrazine Precursor2 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine Precursor1->Precursor2 Sonogashira Coupling (Ethynyltrimethylsilane, Pd/Cu catalyst) FinalProduct This compound Precursor2->FinalProduct Desilylation (e.g., K2CO3 or KOH) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve sample in deuterated solvent Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Acquire19F Acquire ¹⁹F Spectrum Dissolve->Acquire19F Process Fourier Transform, Phase & Baseline Correction Acquire1H->Process Acquire13C->Process Acquire19F->Process Reference Reference to Solvent or Standard Process->Reference Analyze Interpret Chemical Shifts, Coupling, and Integration Reference->Analyze

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. ESI and APCI are softer ionization techniques that often yield a prominent molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Conclusion: A Clear Spectroscopic Narrative

This guide has provided a comprehensive spectroscopic comparison of this compound and its key precursors. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, we have demonstrated how each synthetic step imparts a unique and identifiable spectroscopic signature. This detailed analysis not only serves as a valuable reference for researchers working with these or similar compounds but also reinforces the fundamental principles of spectroscopic interpretation in organic synthesis. The provided protocols offer a starting point for obtaining high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and development.

References

  • Shcherbacov, D. L., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2206. [Link]

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Assessing the Bioorthogonality of 2-Ethynyl-5-(trifluoromethoxy)pyrazine: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the bioorthogonality of 2-Ethynyl-5-(trifluoromethoxy)pyrazine (ETP) . It is structured to assist chemical biologists in validating this specific scaffold as a click-chemistry handle, specifically evaluating its performance against established reporters and identifying potential off-target reactivity risks inherent to electron-deficient heteroaromatics.

Executive Summary & Mechanistic Hypothesis

The molecule This compound (ETP) represents a "second-generation" bioorthogonal handle. Unlike standard aliphatic alkynes (e.g., propargyl groups), the ETP scaffold incorporates a heteroaromatic core with a strong electron-withdrawing group (EWG), the trifluoromethoxy (-OCF


) moiety.
  • The Hypothesis: The electron-deficient pyrazine ring lowers the pKa of the terminal alkyne proton (

    
    ), potentially accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates compared to aliphatic alkynes. Simultaneously, the -OCF
    
    
    
    group enhances lipophilicity and metabolic stability.
  • The Risk: The same electron deficiency that aids CuAAC may render the alkyne or the pyrazine core susceptible to nucleophilic attack by cellular thiols (Cysteine) via Michael addition or

    
    , compromising bioorthogonality.
    

This guide outlines the critical experiments required to distinguish ETP as a true bioorthogonal reporter versus a promiscuous electrophile .

Comparative Performance Analysis

The following table contrasts ETP with standard bioorthogonal handles.

FeatureAliphatic Alkyne (e.g., Propargylglycine)Aryl Alkyne (e.g., Ethynylaniline)ETP (Target Scaffold)
CuAAC Reactivity Low (Requires high [Cu])ModerateHigh (Predicted due to Pyrazine/OCF

inductive effects)
Cellular Background Very Low (High Bioorthogonality)LowModerate Risk (Must test for Cysteine reactivity)
Solubility HighLowModerate (OCF

increases lipophilicity)
Metabolic Stability HighModerate (P450 oxidation risk)High (Pyrazine + OCF

block metabolic hot spots)
Steric Footprint SmallestMediumMedium

Experimental Validation Protocols

To validate ETP, you must prove it reacts exclusively with azides (the bioorthogonal partner) and ignores the "biological soup" (amines, thiols, water).

Experiment A: Chemical Stability & Thiol Reactivity (The "Acid Test")

Objective: Determine if ETP reacts with biological nucleophiles (Cysteine) in the absence of copper. This is the primary failure mode for electron-deficient alkynes.

Protocol:

  • Preparation: Prepare a 10 mM stock of ETP in DMSO.

  • Incubation:

    • Sample A (Control): 100 µM ETP in PBS (pH 7.4).

    • Sample B (Thiol Challenge): 100 µM ETP + 5 mM Glutathione (GSH) in PBS (mimicking cytosolic thiol concentrations).

    • Sample C (Amine Challenge): 100 µM ETP + 10 mM Lysine in PBS.

  • Monitoring: Incubate at 37°C. Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS/MS.

  • Success Criteria: >95% recovery of parent ETP in Sample B/C after 4 hours.

    • Failure Mode: Appearance of M+307 adducts (GSH addition) indicates the molecule is a "cysteine probe" and not bioorthogonal.

Experiment B: Kinetic Profiling (CuAAC Efficiency)

Objective: Quantify the rate enhancement provided by the trifluoromethoxy-pyrazine core.

Protocol:

  • Setup: Mix ETP (50 µM) with a fluorogenic azide reporter (e.g., CalFluor 488-Azide, 50 µM).

  • Catalysis: Add CuSO

    
     (100 µM), THPTA ligand (500 µM), and Sodium Ascorbate (1 mM).
    
  • Measurement: Monitor fluorescence increase (Ex/Em consistent with fluorophore) in a plate reader every 30 seconds for 1 hour.

  • Comparison: Run parallel reactions with Ethynylbenzene and 1-Octyne as benchmarks.

  • Data Output: Calculate the second-order rate constant (

    
    ). ETP should show 
    
    
    
    values significantly higher than 1-Octyne due to electronic activation.
Experiment C: Proteomic Selectivity (Gel-Based Profiling)

Objective: Visualize background labeling in complex lysate.

Protocol:

  • Lysate Prep: Harvest HeLa cell lysate (2 mg/mL).

  • Labeling: Add ETP (10 µM, 50 µM, 100 µM) to lysate aliquots. Incubate 1 hr @ 37°C.

  • Click Reaction: Add Azide-Rhodamine (25 µM) + CuAAC cocktail (Cu/THPTA/Ascorbate) to all samples.

    • Negative Control: ETP + Lysate + Azide-Rhodamine (NO Copper).

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

  • Interpretation:

    • Bioorthogonal: Fluorescent bands appear only in samples with Copper.

    • Non-Specific: Fluorescent bands appear in the "No Copper" control (indicates ETP covalently bound to proteins before the click reaction).

Mechanistic Logic & Decision Tree (Visualization)

The following diagram illustrates the logical flow for assessing the scaffold. If the molecule fails the "Thiol Stability" check, it is reclassified as a covalent inhibitor rather than a bioorthogonal handle.

Bioorthogonality_Assessment Start Candidate: this compound Exp_Stab Exp A: GSH Stability Assay (PBS, pH 7.4, 5mM GSH) Start->Exp_Stab Decision_Stab Is Parent Molecule Intact >95%? Exp_Stab->Decision_Stab Fail_Stab FAILURE: Promiscuous Electrophile (Reclass as Cysteine Probe) Decision_Stab->Fail_Stab No (Adducts formed) Exp_Kinetic Exp B: CuAAC Kinetics (vs. Aliphatic Alkyne) Decision_Stab->Exp_Kinetic Yes (Stable) Decision_Rate Is Rate > Standard Alkyne? Exp_Kinetic->Decision_Rate Exp_Proteome Exp C: Proteomic Gel Profiling (+/- Copper) Decision_Rate->Exp_Proteome Yes (Enhanced Reactivity) Decision_Rate->Exp_Proteome No (But stable) Result_Clean Clean Background (Signal dependent on Cu) Exp_Proteome->Result_Clean Result_Dirty High Background (Signal independent of Cu) Exp_Proteome->Result_Dirty Success VALIDATED BIOORTHOGONAL HANDLE Result_Clean->Success Result_Dirty->Fail_Stab

Caption: Decision matrix for validating ETP. Stability against glutathione (GSH) is the critical "Go/No-Go" gate before kinetic optimization.

Technical Insights & Troubleshooting

The "Trifluoromethoxy" Advantage

The -OCF


 group is pivotal here. Unlike a Nitro (-NO

) or Sulfone (-SO

R) group, which are strong resonance withdrawers that often make the ring highly susceptible to nucleophilic aromatic substitution (

), the -OCF

group operates primarily through inductive withdrawal .
  • Insight: This suggests ETP may retain the "electronic activation" required for fast CuAAC without crossing the threshold into "cysteine reactivity," a common pitfall for ethynyl-pyridines.

Copper Chelation Interference

Pyrazines can act as bidentate ligands for Cu(I).

  • Observation: If reaction rates plateau unexpectedly, the ETP scaffold might be sequestering the catalytic copper.

  • Solution: Increase the concentration of the accelerating ligand (THPTA or BTTAA) to 5:1 (Ligand:Cu) to outcompete the pyrazine nitrogen binding.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546.

  • Motiwala, H. F., et al. (2020).[1] Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling.[2][3] Journal of the American Chemical Society, 142(4), 1801–1810. (Cited as a comparative benchmark for heteroaromatic reactivity).

  • Lercher, L., et al. (2013). Structural profiling of the trifluoromethoxy group in drug discovery.

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A Comprehensive Guide to the Synthetic Utility of Ethynylpyrazines: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, pyrazine scaffolds are a cornerstone of molecular design. The introduction of an ethynyl group unlocks a vast potential for functionalization, enabling the construction of complex molecular architectures with diverse applications. This guide provides an in-depth comparative analysis of the synthetic utility of ethynylpyrazines, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Significance of the Ethynylpyrazine Moiety

Pyrazine derivatives are privileged structures in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1] The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and metabolic stability to molecules. The incorporation of an ethynyl (-C≡CH) group onto the pyrazine ring dramatically expands its synthetic versatility. This reactive handle serves as a linchpin for a multitude of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of extended π-conjugated systems.

The ethynyl group's utility stems from its ability to participate in a wide array of reactions, including cross-coupling, cycloaddition, and nucleophilic additions. This guide will explore the key synthetic methodologies for introducing and manipulating the ethynyl group on the pyrazine core, providing a comparative analysis of their strengths and limitations.

Synthesis of Ethynylpyrazines: A Comparative Overview of Cross-Coupling Methodologies

The most common and effective methods for the synthesis of ethynylpyrazines involve the cross-coupling of a halopyrazine with a terminal alkyne. The choice of coupling reaction is critical and depends on the nature of the halogen, the desired alkyne, and the overall complexity of the molecule.

Sonogashira Coupling: The Workhorse of Ethynylpyrazine Synthesis

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[2][3][4] It is the most widely employed method for the synthesis of ethynylpyrazines due to its mild reaction conditions, broad functional group tolerance, and high yields.[5][6]

Mechanism of Sonogashira Coupling:

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR' Ln pd_complex->pd_alkynyl Transmetalation product R-C≡CR' pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I) cu_x CuX

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Comparative Performance of Halopyrazines in Sonogashira Coupling:

The reactivity of halopyrazines in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.

Halogen on PyrazineReactivityTypical Catalyst SystemTypical ConditionsYield Range
Iodo (I)HighPd(PPh₃)₂Cl₂ / CuIRoom temp. to 60 °C, Amine base (e.g., Et₃N, DIPEA), THF or DMF80-99%
Bromo (Br)ModeratePd(PPh₃)₄ / CuI60-100 °C, Amine base, DMF or Dioxane60-90%
Chloro (Cl)LowPd₂(dba)₃ / Ligand (e.g., XPhos) / CuI100-140 °C, Stronger base (e.g., Cs₂CO₃), Toluene or Dioxane30-70%

Table 1: Comparison of halopyrazine reactivity in Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Bromopyrazine with Phenylacetylene

Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine 2-bromopyrazine, Pd(PPh₃)₄, and CuI in a Schlenk flask. degas Evacuate and backfill with an inert gas (e.g., Argon) three times. reagents->degas add_solvents Add degassed solvent (e.g., DMF) and amine base (e.g., Et₃N). degas->add_solvents add_alkyne Add phenylacetylene dropwise via syringe. add_solvents->add_alkyne heat Heat the reaction mixture at 80 °C and monitor by TLC. add_alkyne->heat cool Cool the reaction to room temperature. heat->cool extract Dilute with an organic solvent and wash with aqueous NH₄Cl and brine. cool->extract purify Dry the organic layer, concentrate, and purify by column chromatography. extract->purify

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyrazine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add degassed dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(phenylethynyl)pyrazine.

Castro-Stephens and Cadiot-Chodkiewicz Couplings: Alternative Copper-Mediated Pathways

While the Sonogashira coupling is dominant, the Castro-Stephens and Cadiot-Chodkiewicz couplings offer valuable alternatives, particularly in specific synthetic contexts.

Castro-Stephens Coupling: This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide.[7][8][9][10][11] It is particularly useful when the alkyne is sensitive to the basic conditions of the Sonogashira reaction. However, the need to pre-form the copper acetylide can be a drawback.

Cadiot-Chodkiewicz Coupling: This coupling reaction occurs between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt.[12][13][14] It is a powerful method for the synthesis of unsymmetrical diynes and is relevant to ethynylpyrazines when a haloethynylpyrazine is coupled with another terminal alkyne.

Comparison of Coupling Methods:

FeatureSonogashira CouplingCastro-Stephens CouplingCadiot-Chodkiewicz Coupling
Catalyst Palladium and CopperCopper (stoichiometric)Copper
Reactants Halopyrazine + Terminal AlkyneHalopyrazine + Copper AcetylideHaloethynylpyrazine + Terminal Alkyne
Advantages Mild conditions, high functional group tolerance, catalytic copper.Avoids in-situ generation of acetylide, useful for sensitive alkynes.Excellent for unsymmetrical diyne synthesis.
Disadvantages Potential for alkyne homocoupling.Requires pre-formation of copper acetylide, often stoichiometric copper.Requires a 1-haloalkyne, which may need to be synthesized separately.

Table 2: Comparison of major cross-coupling reactions for ethynylpyrazine synthesis.

Synthetic Transformations of the Ethynyl Group: Unlocking Molecular Diversity

The true synthetic utility of ethynylpyrazines lies in the reactivity of the ethynyl group, which serves as a versatile handle for a wide range of transformations.

Cycloaddition Reactions: Building Fused Heterocyclic Systems

Ethynylpyrazines are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a rich variety of fused heterocyclic systems.

Diels-Alder Reaction: As electron-deficient alkynes, ethynylpyrazines readily participate in [4+2] cycloaddition reactions with electron-rich dienes.[15][16] This reaction is a powerful tool for the construction of pyrazino-annulated six-membered rings.

Diels_Alder cluster_product A Ethynylpyrazine B Diene C Fused Pyrazine Derivative B->C Heat or Lewis Acid

Figure 3: General scheme for the Diels-Alder reaction of an ethynylpyrazine.

1,3-Dipolar Cycloaddition: Ethynylpyrazines react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.[17][18][19] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly efficient and widely used example of this reaction type.[20][21][22]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyrazine with Benzyl Azide

  • Reaction Setup: In a vial, dissolve 2-ethynylpyrazine (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-butanol and water (4 mL).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product, a 1,2,3-triazole, often precipitates from the reaction mixture.

  • Workup and Purification: Collect the precipitate by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent.

Other Key Transformations

Beyond cycloadditions, the ethynyl group on the pyrazine ring can undergo a variety of other useful transformations:

  • Hydration: The triple bond can be hydrated, typically using acid and a mercury(II) salt catalyst, to yield acetylpyrazines (pyrazinoyl ketones).

  • Reduction: The ethynyl group can be selectively reduced. Catalytic hydrogenation over Lindlar's catalyst yields vinylpyrazines, while reduction with H₂ over Pd/C affords ethylpyrazines.[23]

  • Polymerization: Ethynylpyrazines can serve as monomers for the synthesis of conjugated polymers with interesting electronic and optical properties, analogous to the polymerization of ethynylpyridines.[1][17][24][25][26]

Comparative Reactivity: Ethynylpyrazines vs. Other Ethynyl-N-Heterocycles

The electronic nature of the pyrazine ring, being more electron-deficient than pyridine, influences the reactivity of the attached ethynyl group. This has important implications for its synthetic utility.

  • In Cross-Coupling Reactions: The electron-withdrawing nature of the pyrazine ring can make halopyrazines more reactive towards oxidative addition in Sonogashira couplings compared to their pyridine or benzene analogues.

  • In Cycloaddition Reactions: The electron-deficient character of the pyrazine ring enhances the dienophilic and dipolarophilic nature of the ethynyl group, often leading to faster reaction rates and higher yields in Diels-Alder and 1,3-dipolar cycloaddition reactions compared to ethynylpyridines.

Conclusion and Future Outlook

Ethynylpyrazines are exceptionally versatile building blocks in modern organic synthesis. The ability to introduce this functional group via robust cross-coupling methodologies, coupled with the rich reactivity of the alkyne, provides access to a vast chemical space of complex nitrogen-containing molecules. The Sonogashira coupling remains the premier method for their synthesis, while cycloaddition reactions, particularly the CuAAC "click" reaction, offer highly efficient pathways for further functionalization.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for the synthesis of ethynylpyrazines, as well as the exploration of their utility in the construction of novel materials with tailored electronic and photophysical properties. The continued application of ethynylpyrazines in medicinal chemistry is also expected to yield new therapeutic agents with improved efficacy and pharmacological profiles.

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